2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1-adamantyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-2-14-18-19-15(21-14)17-13(20)9-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,2-9H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAIDXDPMQXLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that combines the structural features of adamantane and thiadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Biological Activity Overview
The biological activities of 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been explored in various studies. Key findings include:
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole exhibit significant antimicrobial properties. A study showed that compounds similar to 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was found to be effective against resistant strains such as MRSA and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-(Adamantan-1-yl)-N-(5-Ethyl-1,3,4-Thiadiazol-2-Yl)acetamide | E. coli | 18 |
| S. aureus | 20 | |
| P. aeruginosa | 17 | |
| MRSA | 19 |
The mechanism of action involves the interaction of the compound with bacterial enzymes and proteins. The adamantane structure allows for effective binding to specific active sites on enzymes, while the thiadiazole ring enhances interactions through hydrogen bonding and π-stacking .
Case Studies
Several studies have provided insights into the biological efficacy of related compounds:
- Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and tested for their antibacterial properties. The most potent derivative showed higher efficacy than standard antibiotics like ampicillin .
- Molecular Docking Studies : Molecular docking simulations indicated that the compound can effectively bind to bacterial proteins involved in cell wall synthesis, leading to disruption of bacterial growth .
- In Vivo Studies : Preliminary in vivo studies demonstrated that compounds with similar structures exhibited significant reductions in infection severity in animal models when administered at appropriate dosages .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its pharmacological properties, particularly as a potential drug candidate. Its structure allows for:
- Antimicrobial Activity : Studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The adamantane structure enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes. Research indicates that this compound shows efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
- Antiviral Properties : The unique structural features may enhance interactions with viral proteins, potentially inhibiting viral replication processes. Preliminary studies suggest that compounds containing the thiadiazole ring can interfere with viral life cycles, although further research is needed to establish specific mechanisms .
The biological activities attributed to 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide include:
Material Science
In addition to its biological applications, this compound is being investigated for its potential use in developing new materials with unique properties:
- Thermal Stability : The rigid adamantane structure contributes to high thermal stability, making it suitable for applications in high-temperature environments.
- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced mechanical properties and resistance to degradation.
Antibacterial Studies
A series of derivatives were synthesized and tested against various bacterial strains. Results indicated that many derivatives exhibited superior activity compared to standard antibiotics:
| Compound | Activity Against | Notable Findings |
|---|---|---|
| Compound A | MRSA | More potent than streptomycin |
| Compound B | E. coli | Effective against resistant strains |
| Compound C | C. albicans | Antifungal activity superior to bifonazole |
Molecular Docking Studies
Computational studies have predicted the binding affinities of these compounds to targets such as MurA and MurB enzymes in bacteria. These studies confirmed experimental results regarding their antibacterial properties, suggesting specific interactions that enhance efficacy .
Anti-inflammatory Activity
Some derivatives were evaluated for anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results showed promising outcomes in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 80°C, 4h | Adamantaneacetic acid + 5-ethyl-1,3,4-thiadiazol-2-amine | 75–82% | |
| Basic (NaOH, reflux) | 2M NaOH, 70°C, 3h | Sodium adamantaneacetate + 5-ethyl-1,3,4-thiadiazol-2-amine | 68–72% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.
-
Basic hydrolysis involves hydroxide ion deprotonation, forming a tetrahedral intermediate that collapses to release the amine.
Oxidation Reactions
The thiadiazole sulfur atom and adamantane’s tertiary C–H bonds are susceptible to oxidation.
| Target Site | Reagents | Products | Conditions | Source |
|---|---|---|---|---|
| Thiadiazole sulfur | H₂O₂, AcOH, rt, 12h | Thiadiazole sulfoxide derivative | Mild oxidative conditions | |
| Adamantane C–H | KMnO₄, H₂O, 60°C, 6h | Adamantane ketone derivatives | Strong oxidative conditions |
Key Findings :
-
Sulfoxidation of the thiadiazole ring occurs selectively without affecting the adamantane framework.
-
Adamantane oxidation to ketones requires harsh conditions due to its high stability.
Substitution Reactions
The ethyl group on the thiadiazole ring and the amide nitrogen participate in nucleophilic substitutions.
3.1. Alkylation/Acylation at Amide Nitrogen
| Reaction Type | Reagents | Products | Conditions | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C, 2h | N-Methyl derivative | Dry, inert atmosphere | |
| Acylation | AcCl, pyridine, 0°C, 1h | N-Acetylated product | Low-temperature |
3.2. Thiadiazole Ring Functionalization
| Reagents | Products | Conditions | Source |
|---|---|---|---|
| NH₂NH₂, EtOH, reflux | Thiosemicarbazide derivative | 6h, anhydrous conditions | |
| ClCH₂COCl, NaOAc | 2-Chloroacetamide intermediate | Acetone, 0°C, 1h |
Notable Observations :
-
Alkylation at the amide nitrogen retains the adamantane-thiadiazole core while modifying solubility and bioactivity.
-
Thiosemicarbazide formation enables further cyclization into triazole or thiazole hybrids .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles.
Mechanistic Pathway :
-
Vilsmeier-Haack conditions facilitate electrophilic cyclization, forming fused triazole systems .
-
Reaction with carbon disulfide introduces thiocarbonyl groups, expanding structural diversity.
Stability and Degradation
Studies indicate pH-dependent stability in aqueous solutions:
| pH | Temperature | Half-Life | Major Degradation Pathway | Source |
|---|---|---|---|---|
| 1.2 | 37°C | 2.1h | Acid-catalyzed hydrolysis | |
| 7.4 | 37°C | 48h | Oxidation of thiadiazole sulfur |
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights reactivity trends:
| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Susceptibility | Source |
|---|---|---|---|
| 2-(Adamantan-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 0.15 | Moderate | |
| 2-(Adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide | 0.09 | High | |
| Target Compound | 0.12 | Moderate |
Insights :
-
Electron-withdrawing substituents (e.g., 4-fluorophenyl) reduce hydrolysis rates by destabilizing intermediates.
-
Bulkier alkyl groups (e.g., ethyl vs. methyl) marginally enhance oxidative stability.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
| Compound Name | Substituents on Thiadiazole | Adamantane Linkage | Melting Point (°C) | Key Applications/Findings |
|---|---|---|---|---|
| 2-(Adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (Target) | 5-Ethyl | Direct acetamide linkage | Not reported | Hypothesized enzyme inhibition/anticancer |
| N-(5-{[2-(Adamantan-1-yl)-2-oxoethane]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide (52) | Sulfonyl group | Sulfonyl bridge | 216–218 | 11β-HSD1 inhibitor (IC₅₀ not reported) |
| MGH-CP28 (2-((1,3,4-thiadiazol-2-yl)thio)-N-(4-adamantan-1-ylphenyl)acetamide) | Thioether linkage | Phenyl-adamantane | Not reported | TEAD-YAP interaction blockade (IC₅₀ = 1.2 μM) |
| Compound 15a (Adamantane-monoterpenoid conjugate) | Cyclopentene substituent | Direct acetamide linkage | 209.2–210.1 | Enhanced cytotoxicity in cancer cells |
| 2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide | Methoxybenzothiazole | Direct acetamide linkage | 485–486 | Crystallographic stability via H-bonding |
Key Observations :
- Linkage Flexibility : Direct acetamide linkages (target, 15a) favor conformational rigidity, whereas sulfonyl or phenyl bridges (52, MGH-CP28) may introduce steric hindrance or alter binding kinetics .
- Thermal Stability: Higher melting points in sulfonyl derivatives (e.g., 52: 216–218°C) suggest stronger intermolecular forces compared to monoterpenoid conjugates (15a: ~210°C) .
Pharmacological Activity
- Enzyme Inhibition : Compound 52 (sulfonyl derivative) showed potency as an 11β-HSD1 inhibitor, though activity data for the target compound are lacking .
- Anticancer Potential: MGH-CP28 demonstrated nanomolar IC₅₀ against TEAD-YAP signaling, a pathway implicated in cancer proliferation . Adamantane-monoterpenoid conjugates (15a) synergized with topotecan, enhancing cytotoxicity .
Physicochemical Properties
- Crystallography : Adamantane-thiadiazole hybrids (e.g., ) form H-bonded dimers (N–H⋯N) and π-stacking interactions, enhancing crystallinity and stability .
- Solubility : Ethyl-substituted thiadiazoles (target) may exhibit lower aqueous solubility compared to polar sulfonyl derivatives (52), impacting bioavailability .
Q & A
Q. What synthetic methodologies are optimal for preparing 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves refluxing 1-(adamantan-1-ylacetyl)-1H-imidazole with 5-ethyl-1,3,4-thiadiazol-2-amine in chloroform for 6 hours, followed by crystallization from ethanol (yield ~22%) . Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., CHCl₃) enhance reactivity.
- Temperature control : Reflux conditions (60–80°C) balance reaction rate and byproduct formation.
- Purification : Slow crystallization from 80% ethanol improves crystal quality for structural analysis .
Q. How can the structural integrity of this compound be validated post-synthesis?
Multimodal characterization is critical:
- X-ray diffraction (XRD) : Resolves crystal packing (e.g., triclinic P1 space group) and hydrogen-bonded dimers (N–H⋯N interactions at ~3.0 Å) .
- Spectroscopy :
- IR : Confirm carbonyl (C=O) stretch at ~1668 cm⁻¹ and N–H bending at ~3178 cm⁻¹ .
- ¹H NMR : Adamantyl protons appear as multiplets (δ 1.52–1.96 ppm), while thiadiazole protons resonate at δ 7.01–7.73 ppm .
- Elemental analysis : Validate stoichiometry (e.g., C: 67.38%, H: 6.79%) .
Advanced Research Questions
Q. What intermolecular interactions govern the crystal packing and stability of this compound?
The crystal structure reveals:
- Hydrogen bonding : Two independent molecules form dimers via N–H⋯N bonds (2.8–3.0 Å), stabilizing the lattice .
- Non-classical interactions : C–H⋯O (2.6–3.1 Å) and S⋯S contacts (3.62 Å) create ribbons along the [100] axis, influencing mechanical stability .
- Conformational analysis : The adamantyl group adopts a gauche conformation (N–C–C–C dihedral angle ~-100°), minimizing steric clashes .
Q. How does structural modification of the thiadiazole moiety affect bioactivity?
Comparative studies with analogues (e.g., 6-methoxybenzothiazole derivatives) suggest:
- Electron-withdrawing groups (e.g., ethyl at C5) enhance metabolic stability by reducing oxidative susceptibility .
- Hydrogen-bonding capacity : The thiadiazole’s N2 position acts as a hydrogen-bond acceptor, critical for target engagement (e.g., enzyme active sites) .
- Methodology : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and predict interaction sites .
Q. What analytical strategies resolve contradictions in spectral data interpretation?
Discrepancies in NMR/IR peaks may arise from solvent polarity or polymorphism. Mitigation includes:
- Variable-temperature NMR : Identify dynamic processes (e.g., proton exchange in DMSO-d₆ at 304 K) .
- Powder XRD : Detect polymorphic forms missed by single-crystal analysis.
- Cross-validate with mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can the compound’s stability under physiological conditions be assessed?
Design accelerated degradation studies:
- pH variation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring hydrolysis via HPLC .
- Oxidative stress : Expose to H₂O₂ (0.3% w/v) and track thiadiazole ring degradation by UV-Vis (λ = 260 nm) .
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Methodological Tables
Q. Table 1: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| Hydrogen bonds (N–H⋯N) | 2.8–3.0 Å |
| S⋯S interactions | 3.622 Å |
| Dihedral angle (N–C–C–C) | -96.5° to -100.3° |
| Reference |
Q. Table 2: Spectral Benchmarks
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.52–1.96 (adamantyl), 7.01–7.73 (thiadiazole) |
| IR | 1668 cm⁻¹ (C=O), 3178 cm⁻¹ (N–H) |
| Elemental | C: 67.32%, H: 6.82% |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
